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Abstract
This technical guide provides a comprehensive overview of the spectral data for Benzyl (2-
aminoethyl)(methyl)carbamate hydrochloride (CAS No: 162576-01-4). Due to the limited

availability of public experimental spectral data for this specific compound, this document

presents predicted Nuclear Magnetic Resonance (NMR) data, alongside generalized

experimental protocols for NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This

guide is intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, organic synthesis, and drug development, offering theoretical data and standardized

methodologies for the characterization of this and similar molecules.

Chemical Structure and Properties
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a chemical compound with the

molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol .[1] Its structure

features a benzyl carbamate moiety linked to a methylated ethylamine side chain, existing as a

hydrochloride salt.

Caption: Chemical structure of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.
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Predicted Spectral Data
In the absence of publicly available experimental spectra, the following tables summarize the

predicted ¹H and ¹³C NMR chemical shifts for Benzyl (2-aminoethyl)(methyl)carbamate
hydrochloride. These predictions are based on computational models and should be used as

a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.35 Multiplet 5H Ar-H

~5.15 Singlet 2H O-CH₂-Ar

~3.60 Triplet 2H N-CH₂-CH₂

~3.10 Triplet 2H CH₂-CH₂-NH₃⁺

~2.95 Singlet 3H N-CH₃

~8.30 Broad Singlet 3H -NH₃⁺

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~158.0 C=O (Carbamate)

~136.0 Ar-C (Quaternary)

~129.0 Ar-CH

~128.5 Ar-CH

~128.0 Ar-CH

~68.0 O-CH₂-Ar

~48.0 N-CH₂-CH₂

~38.0 CH₂-CH₂-NH₃⁺

~35.0 N-CH₃

Solvent: D₂O

Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹) Functional Group

~3000-2800 N-H stretch (Ammonium salt)

~1700 C=O stretch (Carbamate)

~1600, ~1450 C=C stretch (Aromatic)

~1250 C-N stretch

~1150 C-O stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

209.13 [M+H]⁺ (of free base)

231.11 [M+Na]⁺ (of free base)
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Experimental Protocols
The following are generalized protocols for obtaining spectral data for a compound such as

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the

mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Thin Film: If the compound is soluble in a volatile solvent, cast a thin film onto a salt plate

(e.g., NaCl or KBr) and allow the solvent to evaporate.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol, acetonitrile, or water.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Acquisition:

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) or other adducts.

The mass range should be set to scan beyond the expected molecular weight.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion
While experimental spectral data for Benzyl (2-aminoethyl)(methyl)carbamate
hydrochloride is not readily found in the public domain, this guide provides a solid foundation

for its characterization. The predicted NMR, IR, and MS data offer valuable reference points for
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researchers. Furthermore, the detailed, generalized experimental protocols and the logical

workflow for spectroscopic analysis serve as a practical handbook for the synthesis and

verification of this and other novel chemical entities. It is recommended that any future

experimental work on this compound be published to enrich the collective knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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